

SC144 hydrochloride stability and storage conditions for long-term experiments.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SC144 hydrochloride**

Cat. No.: **B2467922**

[Get Quote](#)

SC144 Hydrochloride Technical Support Center

Welcome to the technical support center for **SC144 hydrochloride**. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the effective use of **SC144 hydrochloride** in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is **SC144 hydrochloride** and what is its primary mechanism of action?

SC144 hydrochloride is a first-in-class, orally active, small-molecule inhibitor of glycoprotein 130 (gp130), also known as IL6-beta.^{[1][2][3][4]} Its primary mechanism of action involves binding to gp130, which induces its phosphorylation at serine 782 (S782) and subsequent deglycosylation.^{[1][2][5]} This abrogates the phosphorylation and nuclear translocation of STAT3, a key downstream signaling molecule.^{[1][2][5][6]} By inhibiting the gp130/STAT3 signaling pathway, **SC144 hydrochloride** suppresses the expression of downstream target genes, leading to cell-cycle arrest, anti-angiogenesis, and apoptosis in cancer cells.^{[1][2]}

Q2: What are the recommended long-term storage conditions for **SC144 hydrochloride**?

For optimal stability in long-term experiments, **SC144 hydrochloride** should be stored under specific conditions depending on its form (solid or in solution).

- Solid Form: The solid powder should be stored at -20°C and kept desiccated.[7] Under these conditions, it is stable for at least four years.[8] Some suppliers recommend storage at 4°C for the solid form, sealed and away from moisture.[3]
- Stock Solutions: Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][5]

Q3: What is the recommended solvent for preparing **SC144 hydrochloride** stock solutions?

The most commonly recommended solvent for **SC144 hydrochloride** is dimethyl sulfoxide (DMSO).[5][6][8][9] It is soluble in DMSO at concentrations ranging from 5 mg/mL to 65 mg/mL.[5][6][7][8] For complete dissolution, warming or sonication may be necessary.[7][9] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[5] **SC144 hydrochloride** is poorly soluble in water.[3]

Q4: How should I prepare working solutions from the stock solution for my experiments?

To prepare working solutions, the frozen stock solution should be allowed to equilibrate to room temperature for at least 60 minutes before opening the vial.[10] The stock solution can then be diluted to the desired final concentration in the appropriate cell culture medium or experimental buffer. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]

Stability Data

The stability of **SC144 hydrochloride** is critical for the reproducibility of long-term experiments. The following table summarizes the recommended storage conditions and stability periods.

Form	Storage Temperature	Duration	Recommendations
Solid	-20°C	≥ 4 years	Store desiccated.[7][8]
Solid	4°C	Not specified	Store sealed and away from moisture. [3]
Stock Solution in DMSO	-20°C	1 month to 1 year	Aliquot to avoid freeze-thaw cycles.[1] [3][5]
Stock Solution in DMSO	-80°C	6 months to 2 years	Aliquot to avoid freeze-thaw cycles.[1] [3]

Troubleshooting Guide

Issue 1: **SC144 hydrochloride** powder is difficult to dissolve.

- Possible Cause: The compound may have absorbed moisture, or the solvent quality may be poor.
- Troubleshooting Steps:
 - Ensure you are using fresh, anhydrous DMSO.[5]
 - Gentle warming of the solution can aid dissolution.[7]
 - Sonication can also be used to help dissolve the compound.[9]
 - If precipitation occurs upon dilution into aqueous media, consider increasing the percentage of DMSO in the final working solution (while being mindful of solvent toxicity to cells) or preparing a more dilute stock solution.

Issue 2: Inconsistent or weaker than expected biological activity in cell-based assays.

- Possible Cause: Degradation of the compound due to improper storage or handling of stock solutions.
- Troubleshooting Steps:
 - Confirm that stock solutions have been stored correctly at -20°C or -80°C and protected from light.
 - Avoid repeated freeze-thaw cycles by preparing and using small aliquots.[\[1\]](#)[\[5\]](#)
 - Prepare fresh working solutions for each experiment from a recently thawed aliquot.
 - Perform a dose-response experiment to verify the IC₅₀ value in your specific cell line and compare it to published values (typically in the submicromolar range for ovarian cancer cell lines).[\[1\]](#)[\[3\]](#)

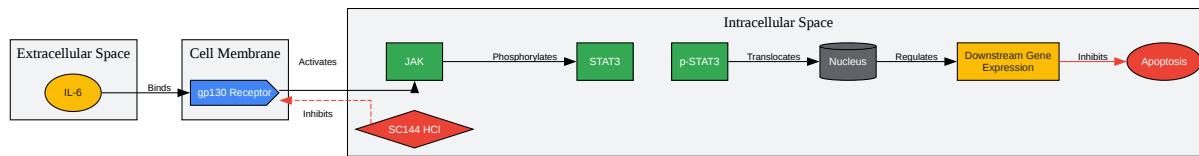
Issue 3: Unexpected off-target effects are observed.

- Possible Cause: The concentration of **SC144 hydrochloride** used may be too high, or the experimental system may be particularly sensitive.
- Troubleshooting Steps:
 - Review the literature for typical working concentrations in similar experimental models. Concentrations often range from 0.5 μM to 2 μM for in vitro studies.[\[1\]](#)[\[2\]](#)
 - Perform a toxicity assay to determine the optimal non-toxic concentration range for your specific cell line.
 - Include appropriate negative and positive controls in your experimental design to help differentiate between specific and non-specific effects.

Experimental Protocols

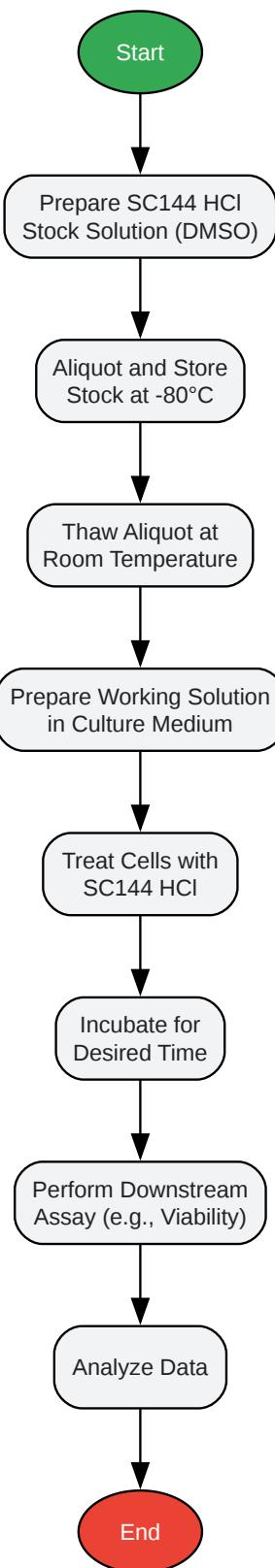
Protocol 1: Preparation of **SC144 Hydrochloride** Stock Solution

- Allow the vial of solid **SC144 hydrochloride** to equilibrate to room temperature for at least 60 minutes before opening.[\[10\]](#)


- Under sterile conditions, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
- If necessary, gently warm the vial or sonicate the solution until the solid is completely dissolved.
- Centrifuge the vial briefly to collect the solution at the bottom.
- Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
- Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cell Viability Assay

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **SC144 hydrochloride** in cell culture medium from a freshly thawed stock solution.
- Remove the old medium from the cells and add the medium containing the different concentrations of **SC144 hydrochloride**. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of **SC144 hydrochloride**).
- Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
- Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
- Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control.


Visualizing Key Processes

To further aid in understanding the experimental context of **SC144 hydrochloride**, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **SC144 hydrochloride** in the gp130/STAT3 signaling pathway.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for using **SC144 hydrochloride** in cell-based assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. SC144 hydrochloride | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SC 144 hydrochloride | Cytokines | Tocris Bioscience [tocris.com]
- 7. SC144 = 98 HPLC 917497-70-2 [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. SC144 | Apoptosis | Interleukin | TargetMol [targetmol.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [SC144 hydrochloride stability and storage conditions for long-term experiments.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2467922#sc144-hydrochloride-stability-and-storage-conditions-for-long-term-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com